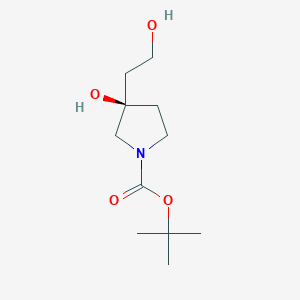
Tert-butyl (3R)-3-hydroxy-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (3R)-3-hydroxy-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, also known as tert-butyl hydroxyethylpyrrolidine carboxylate (TBHEPC), is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TBHEPC is a chiral compound that exists in two enantiomeric forms, namely (3R)-TBHEPC and (3S)-TBHEPC. In
作用機序
The mechanism of action of (3R)-TBHEPC is not fully understood, but it is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. (3R)-TBHEPC has been shown to bind to the active site of some enzymes, thereby inhibiting their activity. It has also been demonstrated to interact with certain receptors in the body, leading to the activation or inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
(3R)-TBHEPC has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that (3R)-TBHEPC has antioxidant, anti-inflammatory, and anti-proliferative properties. In vivo studies have shown that (3R)-TBHEPC can reduce tumor growth, improve cognitive function, and protect against cardiovascular diseases.
実験室実験の利点と制限
One of the main advantages of (3R)-TBHEPC for lab experiments is its ease of synthesis and availability. The compound can be obtained in high yields and purity, making it a suitable building block for the synthesis of novel compounds. However, one of the limitations of (3R)-TBHEPC is its limited solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for the research and development of (3R)-TBHEPC. One area of interest is the development of (3R)-TBHEPC-based drugs for the treatment of various diseases. Another area of interest is the synthesis of novel compounds using (3R)-TBHEPC as a building block, with improved pharmacological properties. Additionally, the use of (3R)-TBHEPC as a chiral ligand for the synthesis of enantioselective catalysts is an area of active research. Finally, the investigation of the mechanism of action of (3R)-TBHEPC and its interactions with enzymes and receptors in the body is an important area for future research.
合成法
The synthesis of (3R)-TBHEPC involves the reaction of Tert-butyl (3R)-3-hydroxy-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate 3-aminopyrrolidine-1-carboxylate with ethylene oxide in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The synthesis of (3R)-TBHEPC is a relatively simple and efficient process, and the compound can be obtained in high yields and purity.
科学的研究の応用
(3R)-TBHEPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, (3R)-TBHEPC has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In drug discovery, (3R)-TBHEPC has been used as a building block for the synthesis of novel compounds with improved pharmacological properties. In material science, (3R)-TBHEPC has been utilized as a chiral ligand for the synthesis of enantioselective catalysts.
特性
IUPAC Name |
tert-butyl (3R)-3-hydroxy-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-4-11(15,8-12)5-7-13/h13,15H,4-8H2,1-3H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMBGPUXIGZOPT-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@](C1)(CCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3R)-3-hydroxy-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(8H-indeno[1,2-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2757255.png)


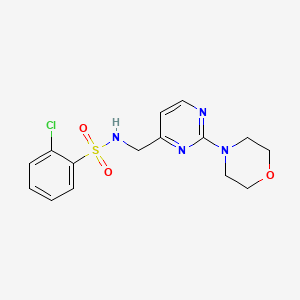
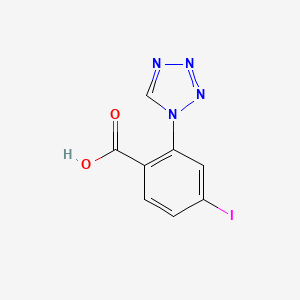
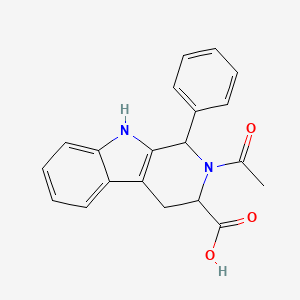
![3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2757267.png)
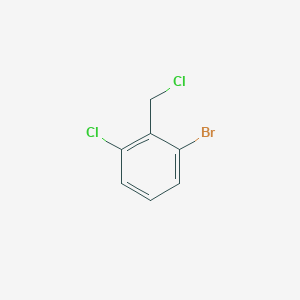

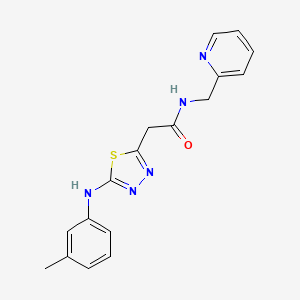

![1-[(4-chlorophenyl)methyl]-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2757275.png)
